molecular formula C6H14O2 B12793683 1-Methoxy-2-propoxyethane CAS No. 77078-18-3

1-Methoxy-2-propoxyethane

Cat. No.: B12793683
CAS No.: 77078-18-3
M. Wt: 118.17 g/mol
InChI Key: ILLHRDFIVGEPIU-UHFFFAOYSA-N
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Description

2,5-Dioxaoctane is an organic compound with the molecular formula C6H14O2. It is also known by its IUPAC name, 1-Methoxy-2-propoxyethane. This compound is characterized by its two ether linkages, making it a member of the ether family. It is a colorless liquid at room temperature and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dioxaoctane can be synthesized through the reaction of 1,2-dibromoethane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methoxy groups. The reaction conditions typically involve refluxing the reactants in methanol for several hours .

Industrial Production Methods: In an industrial setting, 2,5-Dioxaoctane can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is scaled up and optimized for efficiency and safety. The use of catalysts and controlled reaction environments helps in achieving higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxaoctane undergoes various chemical reactions, including:

Properties

IUPAC Name

1-(2-methoxyethoxy)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLHRDFIVGEPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937838
Record name 1-(2-Methoxyethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17081-22-0, 77078-18-3, 500005-28-7
Record name 1-(2-Methoxyethoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17081-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-(2-methoxyethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017081220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-2-propoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077078183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dioxaoctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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